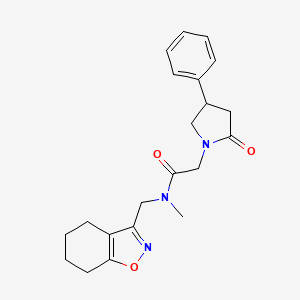![molecular formula C14H22N4O2 B5511495 1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide" is a compound that likely falls within the broader class of pyrazole derivatives, known for their diverse pharmacological activities. This compound, due to its structural complexity, could be of interest in various fields of chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of related pyrazole compounds involves multiple steps, starting from basic precursors to the final complex molecules. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a somewhat similar complexity, was achieved in several steps with an overall chemical yield of 13-14% (Wang et al., 2018). Such processes often involve initial formation of a core structure followed by various functionalization reactions to introduce additional groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a five-membered ring containing nitrogen atoms at positions 1 and 2. Structural analyses, including conformational studies and molecular orbital methods, provide insights into the preferred geometries and electronic properties of these molecules. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated specific conformational preferences based on molecular orbital calculations (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. Functionalization reactions, such as N-alkylation, are pivotal for modifying the core structure and introducing new pharmacophores (Drev et al., 2014). These reactions are crucial for tailoring the compounds' biological activities and physicochemical properties.
科学的研究の応用
Antimicrobial and Antiallergic Properties
Research indicates compounds structurally related to 1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide have demonstrated significant antimicrobial and antiallergic activities. For instance, derivatives of pyrazolopyridine have been found to exhibit moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential in addressing bacterial infections (Panda, Karmakar, & Jena, 2011). Similarly, certain alkyl derivatives, specifically with an isopropyl group, have shown to possess antiallergic activity significantly superior to conventional treatments, suggesting their applicability in allergic conditions (Nohara et al., 1985).
Anticancer and Anti-inflammatory Applications
The novel synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase (a critical enzyme in the inflammation pathway) activities. These derivatives have shown promising results in cytotoxic assays against cancer cell lines and in inhibiting the 5-lipoxygenase enzyme, indicating their potential in cancer and inflammation therapy (Rahmouni et al., 2016).
Drug Development and Chemical Synthesis
Chemical entities similar to this compound are integral in drug development, particularly in enhancing drug properties like stability and bioavailability. For example, the synthesis of zwitterionic compounds and their solid forms has been a focus of research to select stable, bioavailable drug forms for further clinical development (Kojima et al., 2008). Additionally, the manipulation of pyrazole and pyridine derivatives has facilitated the synthesis of new compounds with potential medicinal applications, underscoring the versatility and importance of these chemical frameworks in pharmaceutical research (Maruthikumar & Rao, 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-N-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]-1-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10(2)18-9-12(6-15-18)14(20)17(4)8-11-5-13(19)16(3)7-11/h6,9-11H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUHMJLJXISVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N(C)CC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

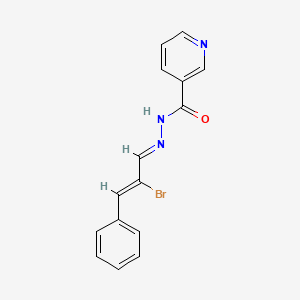
![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)
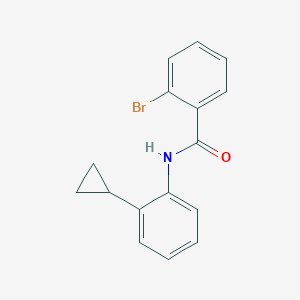
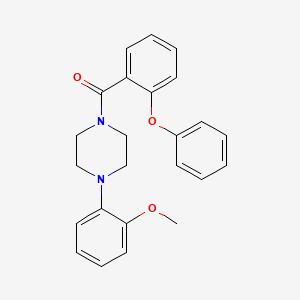
![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)
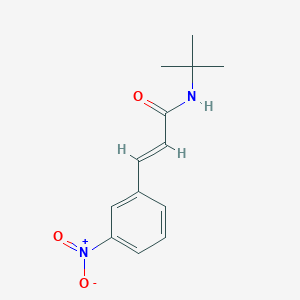
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
